Cas no 2611-77-0 (3-(4-Aminocyclohexyl)propanoic acid)

3-(4-Aminocyclohexyl)propanoic acid is a cyclohexylamine derivative featuring both an amine and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclohexyl backbone provides structural stability, while the propanoic acid linker enhances solubility and reactivity. The compound is particularly valuable in peptidomimetic design and as a building block for bioactive molecules, owing to its ability to introduce conformational constraints. The primary amine group allows for further functionalization, enabling the synthesis of amides, ureas, or other derivatives. This compound is suitable for use in medicinal chemistry research, where precise control over molecular geometry is critical.
3-(4-Aminocyclohexyl)propanoic acid structure
2611-77-0 structure
Product name:3-(4-Aminocyclohexyl)propanoic acid
CAS No:2611-77-0
MF:C9H17NO2
MW:171.23678
MDL:MFCD01105308
CID:1011511
PubChem ID:4117129

3-(4-Aminocyclohexyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Aminocyclohexyl)propanoic acid
    • SCHEMBL6410628
    • trans-3-(4-Aminocyclohexyl)propionic Acid
    • DTXSID50399496
    • AKOS016005994
    • JXIHVPNANCPWDE-ZKCHVHJHSA-N
    • CS-0271298
    • EN300-210784
    • SCHEMBL5052475
    • DB-347544
    • beta-(trans-4-aminocyclohexyl)propionic acid
    • 2611-77-0
    • SCHEMBL13808912
    • MDL: MFCD01105308
    • Inchi: InChI=1S/C9H17NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7-8H,1-6,10H2,(H,11,12)
    • InChI Key: JXIHVPNANCPWDE-UHFFFAOYSA-N
    • SMILES: C1CC(CCC1CCC(=O)O)N

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 63.3Ų

3-(4-Aminocyclohexyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-210784-0.05g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
0.05g
$1140.0 2023-09-16
Enamine
EN300-210784-5.0g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
5g
$3935.0 2023-06-03
Enamine
EN300-210784-0.1g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
0.1g
$1195.0 2023-09-16
Enamine
EN300-210784-10.0g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
10g
$5837.0 2023-06-03
Enamine
EN300-210784-0.5g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
0.5g
$1302.0 2023-09-16
Enamine
EN300-210784-10g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
10g
$5837.0 2023-09-16
Enamine
EN300-210784-1.0g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
1g
$1357.0 2023-06-03
Enamine
EN300-210784-0.25g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
0.25g
$1249.0 2023-09-16
Enamine
EN300-210784-2.5g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
2.5g
$2660.0 2023-09-16
Enamine
EN300-210784-5g
3-(4-aminocyclohexyl)propanoic acid
2611-77-0
5g
$3935.0 2023-09-16

Additional information on 3-(4-Aminocyclohexyl)propanoic acid

3-(4-Aminocyclohexyl)Propanoic Acid (CAS No. 2611-77-0): A Comprehensive Overview

3-(4-Aminocyclohexyl)Propanoic Acid, also known by its CAS registry number 2611-77-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with the molecular formula C9H17NO2, is characterized by its unique structure that combines a cyclohexane ring substituted with an amino group and a propanoic acid moiety. The compound's structure and functional groups make it a versatile building block for various applications.

The synthesis of 3-(4-Aminocyclohexyl)Propanoic Acid typically involves multi-step reactions, often starting from cyclohexanamine derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. The compound's amino group and carboxylic acid functionality allow for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

In the pharmaceutical industry, 3-(4-Aminocyclohexyl)Propanoic Acid has been explored as a potential precursor for drug development. Its cyclohexane ring provides structural rigidity, which is advantageous in drug design for improving bioavailability and pharmacokinetics. Recent studies have highlighted its role in the development of novel anti-inflammatory agents and as a component in peptide-based therapeutics.

The compound's physical properties, including its melting point and solubility characteristics, have been extensively studied to optimize its use in different applications. For instance, its solubility in organic solvents makes it suitable for use in organic synthesis reactions, while its ability to form salts with various counterions has expanded its utility in pharmaceutical formulations.

From a materials science perspective, 3-(4-Aminocyclohexyl)Propanoic Acid has shown promise as a precursor for the synthesis of advanced polymers and coatings. Its ability to participate in both amide and ester bond formations allows for the creation of cross-linked polymer networks with tailored mechanical properties.

Recent research has also focused on the environmental impact of this compound, particularly in terms of biodegradation and toxicity profiles. Studies indicate that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment.

In conclusion, 3-(4-Aminocyclohexyl)Propanoic Acid (CAS No. 2611-77-0) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and organic synthesis. Its unique structure and functional groups continue to drive innovative research across various disciplines.

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